molecular formula C26H20BF2N3O2S B1192284 BDP 630/650 alkyne

BDP 630/650 alkyne

Cat. No.: B1192284
M. Wt: 487.33
InChI Key: DQTUTMHFRQVZSG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 630/650 alkyne is a red-emitting fluorescent dye optimized for applications in fluorescence polarization assays and bioimaging. Its photophysical properties include a maximum excitation wavelength at 628 nm and emission at 642 nm, with a high fluorescence quantum yield of 0.91 . The alkyne functional group enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to biomolecules or nanoparticles, validated by <1% free dye post-conjugation . Notably, BDP 630/650 exhibits exceptional photostability, making it suitable for prolonged imaging studies. It is soluble in organic solvents (DMF, DMSO) and stable at -20°C for up to 24 months .

Properties

Molecular Formula

C26H20BF2N3O2S

Molecular Weight

487.33

IUPAC Name

(E)-2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)-N-(prop-2-yn-1-yl)acetamide

InChI

InChI=1S/C26H20BF2N3O2S/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-24(25-4-3-16-35-25)32(22)27(28,29)31(20)21/h1,3-14,16-17H,15,18H2,(H,30,33)/b8-5+

InChI Key

DQTUTMHFRQVZSG-VMPITWQZSA-N

SMILES

O=C(NCC#C)COC1=CC=C(C=C1)/C=C/C2=[N+](C(C=C2)=CC3=CC=C(C4=CC=CS4)N35)[B-]5(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

BDP-Based Aza-BODIPY Dyes (BDP 8–11)

  • Spectral Properties : BDP 8–11 derivatives exhibit dual absorption peaks between 543–650 nm , red-shifted by ~100 nm compared to BDP 2 (absorption at ~550 nm). This shift is attributed to extended π-conjugation and coplanar structures .
  • Electrochemical Properties : The LUMO levels of BDP 8–11 range from -4.00 to -4.13 eV , ~0.6 eV lower than BDP 2, indicating stronger electron-deficient properties beneficial for optoelectronic applications .
  • Structural Differences : BDP 8–11 feature dimeric aza-BODIPY cores with reduced dihedral angles (e.g., 25° for BDP 8 vs. 38° for BDP 1), enhancing π-π stacking (3.3 Å vs. 3.56 Å for BDP 1) .
  • Applications : While BDP 630/650 excels in bioimaging, BDP 8–11 are tailored for organic electronics due to their charge-transport capabilities .

Naphthodipyrrolidone (NDP)

  • Structure: NDP shares a tetracyclic quinonoid core analogous to BDP but with enhanced planarity (torsional angle: 24.9° vs. 38° for BDP 1) .
  • Spectral Properties : NDP absorbs at ~600 nm , slightly blue-shifted compared to BDP 630/650, but exhibits stronger π-π interactions (3.38 Å stacking distance) .
  • Applications : NDP’s rigid structure and redox activity make it suitable for electrochromic materials, whereas BDP 630/650 is preferred for fluorescence assays due to higher quantum yield (0.91 vs. unspecified for NDP) .

BDP 630/650 Hydrazide

  • Functional Group : Unlike the alkyne variant, BDP 630/650 hydrazide targets carbonyl groups (aldehydes/ketones) for labeling glycans or oxidized biomolecules .
  • Photophysical Properties : Identical spectral profile (λexem = 628/642 nm) and quantum yield (0.91) as the alkyne version .
  • Applications : Hydrazide derivatives are ideal for glycobiology, while the alkyne variant is superior for click chemistry-based bioconjugation .

Key Research Findings

Stability and Versatility

  • Photostability : BDP 630/650 outperforms cyanine dyes (e.g., Cyanine5) in prolonged imaging due to reduced photobleaching .
  • Thermal Stability : Stable at room temperature for 3 weeks during shipping, unlike temperature-sensitive alternatives .

Comparative Data Table

Property BDP 630/650 Alkyne BDP 8–11 (Aza-BODIPY) NDP BDP 630/650 Hydrazide
λexem (nm) 628/642 543–650 ~600 (absorption) 628/642
Quantum Yield 0.91 Unspecified Unspecified 0.91
LUMO (eV) N/A -4.00 to -4.13 N/A N/A
π-π Stacking Distance N/A 3.3 Å 3.38 Å N/A
Primary Application Bioimaging Organic Electronics Electrochromics Glycan Labeling

Q & A

Basic: What are the key photophysical properties of BDP 630/650 alkyne, and how do they influence experimental design in fluorescence-based assays?

Answer:
this compound is a borondipyrromethene (BODIPY) derivative with excitation/emission maxima at ~630 nm and 650 nm, respectively, compatible with Cyanine5 filter sets . Its high molar extinction coefficient (>80,000 M⁻¹cm⁻¹) and quantum yield (~0.7–0.8) enable sensitive detection in low-concentration samples . These properties make it ideal for fluorescence polarization (FP) assays, where signal-to-noise ratios depend on brightness and photostability . When designing experiments, ensure instrumentation (e.g., fluorometers or microscopes) is calibrated to its emission range. Use excitation filters with a narrow bandwidth (e.g., 620–640 nm) to minimize cross-talk with other fluorophores .

Basic: What methodological steps are recommended for conjugating this compound to azide-containing biomolecules via click chemistry?

Answer:
The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

Reaction Setup : Dissolve this compound in DMF or DMSO (solubility >10 mM) and mix with azide-functionalized biomolecules (e.g., antibodies, peptides) in a 1:1–1:3 molar ratio .

Catalyst : Add Cu(I) (e.g., TBTA or THPTA) to enhance reaction efficiency. Avoid excess copper to prevent quenching .

Purification : Validate conjugation via thin-layer chromatography (TLC) or size-exclusion chromatography to confirm <1% free dye .

Storage : Store conjugated products at −20°C in the dark to prevent photobleaching .

Advanced: How can researchers resolve spectral overlap between this compound and other fluorophores in multiplexed imaging?

Answer:
Spectral overlap is common in multiplexed setups. Mitigation strategies:

  • Spectral Unmixing : Use linear unmixing algorithms (e.g., in ImageJ or commercial software) to separate signals based on reference spectra .
  • Filter Optimization : Pair BDP 630/650 with emission filters at 650–670 nm and avoid overlap with near-infrared dyes (e.g., Cy5.5) .
  • Sequential Imaging : Acquire channels separately to eliminate bleed-through .
  • Control Experiments : Image single-labeled samples to validate specificity .

Advanced: How can conjugation efficiency of this compound be quantified in aqueous versus organic solvent systems?

Answer:

  • Aqueous Systems : Use UV-Vis spectroscopy to measure the absorbance ratio of BDP 630/650 (λmax ≈628 nm) and the biomolecule (e.g., protein at 280 nm). A decrease in free dye absorbance after purification indicates successful conjugation .
  • Organic Solvents : Monitor reaction progress via HPLC with a C18 column, comparing retention times of conjugated vs. unconjugated species .
  • Challenges : BDP 630/650 has limited water solubility. Use co-solvents (e.g., 10% DMSO in PBS) or PEGylated linkers to improve biocompatibility .

Advanced: How do solvent polarity and temperature affect the fluorescence lifetime of this compound in time-resolved spectroscopy?

Answer:
BDP 630/650 exhibits a longer excited-state lifetime (~4–6 ns) in non-polar solvents (e.g., dichloromethane) due to reduced solvent quenching . In polar solvents (e.g., DMSO), lifetime decreases (~2–3 ns) due to increased dipole-dipole interactions . Temperature effects:

  • Low Temperatures (4°C) : Lifetimes increase slightly due to reduced molecular motion .
  • High Temperatures (37°C) : Lifetimes shorten, requiring calibration for quantitative assays .
    Use time-correlated single-photon counting (TCSPC) to measure lifetime changes under experimental conditions .

Basic: What quality control measures are critical when handling this compound?

Answer:

  • Purity : Verify purity (>95%) via HPLC or TLC before use .
  • Storage : Store at −20°C in desiccated, light-protected vials. Avoid freeze-thaw cycles .
  • Stability Testing : Perform absorbance scans (300–700 nm) after reconstitution to detect degradation (e.g., peak broadening) .

Advanced: How can discrepancies in reported emission maxima (e.g., 642 nm vs. 650 nm) for this compound be addressed?

Answer:
Emission shifts may arise from solvent polarity, pH, or instrument calibration . To resolve discrepancies:

Standardization : Use a reference dye (e.g., Cy5) with known emission maxima for instrument calibration .

Solvent Controls : Compare emission in standardized solvents (e.g., DMSO or PBS) .

Peer Validation : Replicate experiments using protocols from independent studies .

Advanced: What experimental designs are recommended for validating this compound’s photostability in live-cell imaging?

Answer:

  • Dose-Response : Expose labeled cells to varying light intensities (e.g., 5–50 mW/cm²) and quantify fluorescence decay over time .
  • Control Groups : Compare with less photostable dyes (e.g., Cy5) under identical conditions .
  • Quantitative Metrics : Calculate photobleaching half-life (t½) using exponential decay models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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BDP 630/650 alkyne
Reactant of Route 2
Reactant of Route 2
BDP 630/650 alkyne

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